(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide is a complex organic molecule It features a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Attachment of the phenylprop-2-enamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidinone moieties.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and phenoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological pathways.
Industry
Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors.
Coatings: It can be used in the formulation of advanced coatings with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The cyano group and pyrido[1,2-a]pyrimidin-4-one core are key functional groups that facilitate binding to these targets. The exact pathways involved depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-phenylprop-2-enamide
- (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methylphenyl)prop-2-enamide
Uniqueness
The presence of the 9-methyl group on the pyrido[1,2-a]pyrimidin-4-one core and the 4-methylphenyl group in the amide moiety distinguishes this compound from its analogs. These structural differences can significantly impact its chemical reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C28H24N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O3/c1-17-10-12-22(13-11-17)30-26(33)21(16-29)15-23-27(35-24-9-5-7-18(2)20(24)4)31-25-19(3)8-6-14-32(25)28(23)34/h5-15H,1-4H3,(H,30,33)/b21-15+ |
InChI Key |
LBYIFURSARXLHO-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC(=C4C)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC(=C4C)C)C#N |
Origin of Product |
United States |
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